
N-Benzyl-4-methoxyaniline
Descripción general
Descripción
N-Benzyl-4-methoxyaniline (NBM) is an aromatic amine used as a reagent in organic synthesis. It is a colorless, crystalline solid with a melting point of 81-83°C and a boiling point of 207-209°C. NBM is a versatile and useful reagent, used in a variety of reactions, including the synthesis of heterocycles, anilines, amides and amines, as well as the synthesis of a variety of organic compounds.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
N-Benzyl-4-methoxyaniline and its derivatives have been studied for their synthesis and characterization. For instance, benzylideneaniline compounds, including this compound derivatives, have been synthesized and their properties like crystal structure, presence of functional groups, and thermal properties have been explored (Subashini et al., 2021).
2. Biological Activities
The biological activities of this compound derivatives have been a subject of research. For example, studies have examined the aldose reductase inhibition effects of novel derivatives of this compound (Bayrak et al., 2021).
3. Photoelectrochemical and Spectroscopic Properties
Substituted polyanilines, including this compound derivatives, have been studied for their photoelectrochemical and spectroscopic properties. This research includes investigations into their electrochromic and photoelectrochemical behavior (Kilmartin & Wright, 1999).
4. Use in Synthesis of Other Compounds
This compound and its derivatives are used in the synthesis of various other compounds. For example, they have been used in the synthesis of thiazolyl azo ligand complexes with metal ions (Dahi & Jarad, 2020).
5. Environmental Applications
The compound has been studied for environmental applications, such as its role in Fenton-like oxidation processes for treating hazardous methoxyanilines in aqueous solutions (Chaturvedi & Katoch, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-Benzyl-4-methoxyaniline (NBMA) primarily targets the Oct4 (Octamer-binding transcription factor 4) . Oct4 is a crucial regulator of spermatogenesis, and its activation can effectively promote this process . NBMA also interacts with Acetylcholinesterase , an enzyme involved in neurotransmission.
Mode of Action
NBMA promotes the differentiation of spermatogonial stem cells by activating the Oct4 pathway . This activation leads to the promotion of spermatogenesis . The exact molecular interactions between NBMA and its targets are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by NBMA is the Oct4 pathway . This pathway plays a vital role in the differentiation of spermatogonial stem cells . By activating this pathway, NBMA promotes spermatogenesis .
Pharmacokinetics
Its molecular weight of 21328 g/mol suggests that it may have good bioavailability, as molecules under 500 g/mol are generally well-absorbed .
Result of Action
The activation of the Oct4 pathway by NBMA leads to the promotion of spermatogenesis . This makes NBMA a molecule with great potential to be developed as a therapeutic drug for azoospermia , a condition characterized by the absence of sperm in semen, leading to male infertility .
Propiedades
IUPAC Name |
N-benzyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJGMDKVVOEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334009 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17377-95-6 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

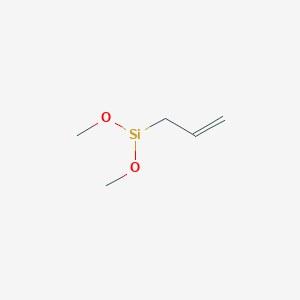
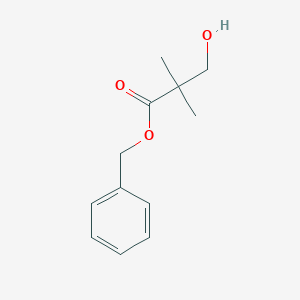
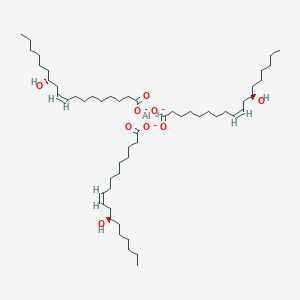
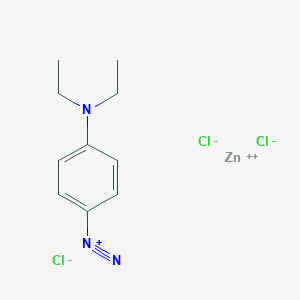

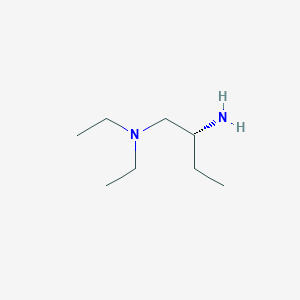
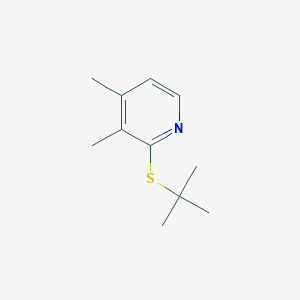
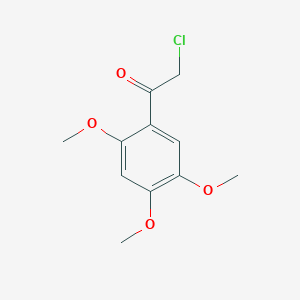

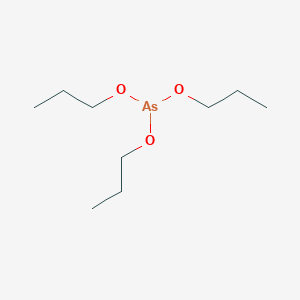
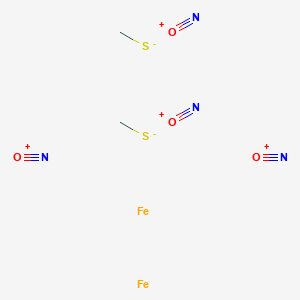
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)

